molecular formula C17H16ClFN4O2 B2625640 6-chloro-N2-[2-fluoro-6-(pyrrolidin-1-yl)phenyl]pyridine-2,5-dicarboxamide CAS No. 2094226-05-6

6-chloro-N2-[2-fluoro-6-(pyrrolidin-1-yl)phenyl]pyridine-2,5-dicarboxamide

Cat. No.: B2625640
CAS No.: 2094226-05-6
M. Wt: 362.79
InChI Key: RBBZAOQZVIDFIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N2-[2-fluoro-6-(pyrrolidin-1-yl)phenyl]pyridine-2,5-dicarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with chlorine and fluorine atoms, as well as a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N2-[2-fluoro-6-(pyrrolidin-1-yl)phenyl]pyridine-2,5-dicarboxamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the chlorine and fluorine substituents: This step often involves halogenation reactions using reagents such as chlorine gas or fluorine-containing compounds.

    Attachment of the pyrrolidine ring: This can be done through nucleophilic substitution reactions where the pyrrolidine ring is introduced to the pyridine core.

    Formation of the dicarboxamide group: This step typically involves the reaction of the intermediate compound with appropriate amine derivatives under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N2-[2-fluoro-6-(pyrrolidin-1-yl)phenyl]pyridine-2,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the pyridine ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various new substituents to the pyridine ring.

Scientific Research Applications

6-chloro-N2-[2-fluoro-6-(pyrrolidin-1-yl)phenyl]pyridine-2,5-dicarboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Materials Science: It is explored for its potential use in the development of advanced materials with unique properties.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.

    Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis or as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 6-chloro-N2-[2-fluoro-6-(pyrrolidin-1-yl)phenyl]pyridine-2,5-dicarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-6-(pyrrolidin-1-yl)phenyl derivatives: These compounds share structural similarities with 6-chloro-N2-[2-fluoro-6-(pyrrolidin-1-yl)phenyl]pyridine-2,5-dicarboxamide and may exhibit similar chemical properties and biological activities.

    Chloropyridine derivatives: Compounds with a chloropyridine core are also similar and may have comparable reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-chloro-2-N-(2-fluoro-6-pyrrolidin-1-ylphenyl)pyridine-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN4O2/c18-15-10(16(20)24)6-7-12(21-15)17(25)22-14-11(19)4-3-5-13(14)23-8-1-2-9-23/h3-7H,1-2,8-9H2,(H2,20,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBZAOQZVIDFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=CC=C2)F)NC(=O)C3=NC(=C(C=C3)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.